molecular formula C19H12N2O5S B11536558 5-Nitroquinolin-8-yl naphthalene-2-sulfonate

5-Nitroquinolin-8-yl naphthalene-2-sulfonate

Cat. No.: B11536558
M. Wt: 380.4 g/mol
InChI Key: GUBQPEPXTZOSOV-UHFFFAOYSA-N
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Description

5-Nitroquinolin-8-yl naphthalene-2-sulfonate is a complex organic compound that combines the structural features of quinoline and naphthalene sulfonate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitroquinolin-8-yl naphthalene-2-sulfonate typically involves the reaction of 5-nitroquinoline with naphthalene-2-sulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the sulfonate ester bond. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

5-Nitroquinolin-8-yl naphthalene-2-sulfonate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide or other strong bases are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of quinoline and naphthalene sulfonate, which can be further utilized in different applications.

Scientific Research Applications

5-Nitroquinolin-8-yl naphthalene-2-sulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Employed in the study of protein-ligand interactions due to its ability to bind to specific proteins.

    Medicine: Investigated for its potential use in drug development, particularly in the design of antimicrobial and anticancer agents.

    Industry: Utilized in the production of dyes and pigments due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Nitroquinolin-8-yl naphthalene-2-sulfonate involves its interaction with specific molecular targets, such as proteins or enzymes. The compound binds to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. This binding can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinolin-8-yl naphthalene-2-sulfonate: Similar structure but lacks the nitro group.

    Naphthalene-2-sulfonic acid: Contains the sulfonate group but lacks the quinoline moiety.

    8-Hydroxyquinoline: Contains the quinoline structure but lacks the naphthalene sulfonate group.

Uniqueness

5-Nitroquinolin-8-yl naphthalene-2-sulfonate is unique due to the presence of both the nitro group and the naphthalene sulfonate moiety

Properties

Molecular Formula

C19H12N2O5S

Molecular Weight

380.4 g/mol

IUPAC Name

(5-nitroquinolin-8-yl) naphthalene-2-sulfonate

InChI

InChI=1S/C19H12N2O5S/c22-21(23)17-9-10-18(19-16(17)6-3-11-20-19)26-27(24,25)15-8-7-13-4-1-2-5-14(13)12-15/h1-12H

InChI Key

GUBQPEPXTZOSOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)OC3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=N4

Origin of Product

United States

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